molecular formula C16H18N2O4 B5124713 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol

1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol

Cat. No.: B5124713
M. Wt: 302.32 g/mol
InChI Key: SMDREIUPALVXIS-UHFFFAOYSA-N
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Description

1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological properties

Properties

IUPAC Name

1-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-12-4-3-9-17(10-12)11-13-7-8-16(22-13)14-5-1-2-6-15(14)18(20)21/h1-2,5-8,12,19H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDREIUPALVXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring separately. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is usually prepared through the hydrogenation of pyridine derivatives.

The final step involves the coupling of the furan and piperidine rings with the nitrophenyl group. This can be achieved through a nucleophilic substitution reaction, where the furan ring is activated with a leaving group, and the piperidine ring acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group is particularly important for its interaction with biological molecules, as it can form hydrogen bonds and other interactions.

Comparison with Similar Compounds

1-[[5-(2-Nitrophenyl)furan-2-yl]methyl]piperidin-3-ol can be compared with other furan derivatives, such as:

    Nitrofurantoin: An antibiotic with a similar nitrophenyl group.

    Furazolidone: Another antimicrobial agent with a furan ring.

    Furan-2-carboxylic acid: A simpler furan derivative used in various chemical syntheses.

The uniqueness of this compound lies in its combination of a furan ring, a piperidine ring, and a nitrophenyl group, which imparts distinct chemical and biological properties.

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